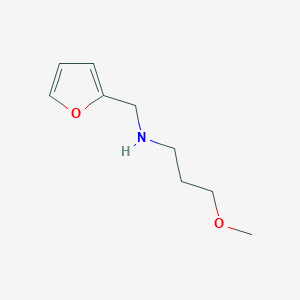N-(2-Furylmethyl)-3-methoxypropan-1-amine
CAS No.: 932267-74-8
Cat. No.: VC3952005
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 932267-74-8 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-3-methoxypropan-1-amine |
| Standard InChI | InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 |
| Standard InChI Key | NJEHMJMQTGYMLV-UHFFFAOYSA-N |
| SMILES | COCCCNCC1=CC=CO1 |
| Canonical SMILES | COCCCNCC1=CC=CO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Furylmethyl)-3-methoxypropan-1-amine features a primary amine group connected to a three-carbon chain terminated by a methoxy group () and a furan-2-ylmethyl substituent. The furan ring, a five-membered heterocycle with one oxygen atom, introduces aromaticity and potential hydrogen-bonding interactions. Key structural identifiers include:
Physicochemical Characteristics
While experimental data on physical properties (e.g., melting point, boiling point) remain limited in public databases, computational and inferred properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.22 g/mol | |
| Solubility (Predicted) | Low in water; soluble in organic solvents | |
| LogP (Octanol-Water) | ~1.2 (Moderate lipophilicity) | Estimated |
The methoxy group enhances solubility in polar aprotic solvents, while the furan ring contributes to π-π stacking interactions in hydrophobic environments .
Synthesis Methods and Industrial Production
Catalytic Amination of 3-Methoxypropanol
A patented method (CN101328129A) describes the synthesis of 3-methoxypropylamine derivatives via vapor-phase catalytic amination :
-
Reactants: 3-Methoxypropanol, ammonia, and hydrogen.
-
Catalyst: -diatomite (composition: Cu 0.1–50%, Co 0.5–60%, Ru 0.001–0.1%, Mg 0.001–5.7%, Cr 0.01–15%) .
-
Conditions:
This continuous process achieves high conversion rates (>80%) and minimizes byproducts like bis-(3-methoxypropyl)amine .
Alternative Routes
-
Reductive Amination: Reaction of furfurylamine with 3-methoxypropanal in the presence of or .
-
Nucleophilic Substitution: Alkylation of 3-methoxypropylamine with 2-(chloromethyl)furan .
Applications in Research and Industry
Pharmacological Research
N-(2-Furylmethyl)-3-methoxypropan-1-amine serves as a building block in drug discovery:
-
MAO-B Inhibitors: Structural analogs (e.g., F2MPA) exhibit monoamine oxidase-B inhibition, suggesting potential in neurodegenerative disease research .
-
FFA3 Receptor Modulators: Furyl-containing compounds are explored as allosteric modulators of Free Fatty Acid Receptor 3 (FFA3/GPR41), a target for metabolic and inflammatory disorders .
Agrochemical Intermediates
The compound’s furan moiety is analogous to dinotefuran (a neonicotinoid insecticide), implicating its utility in synthesizing novel pesticides .
Organic Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume